molecular formula C7H7N3O4 B13158519 6-Methoxy-5-nitropyridine-2-carboxamide

6-Methoxy-5-nitropyridine-2-carboxamide

Cat. No.: B13158519
M. Wt: 197.15 g/mol
InChI Key: ITYHHDMRCSTNFX-UHFFFAOYSA-N
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Description

6-Methoxy-5-nitropyridine-2-carboxamide is a chemical compound with the molecular formula C7H7N3O4 and a molecular weight of 197.15 g/mol It is a derivative of pyridine, characterized by the presence of methoxy and nitro functional groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-5-nitropyridine-2-carboxamide typically involves the nitration of methoxypyridine derivatives. One common method involves the reaction of 6-methoxypyridine-2-carboxamide with nitric acid under controlled conditions to introduce the nitro group at the 5-position of the pyridine ring . The reaction conditions, such as temperature and concentration of reagents, are carefully optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically carried out in batch reactors with precise control over reaction parameters to ensure consistency and quality of the final product. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-5-nitropyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Methoxy-5-nitropyridine-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methoxy-5-nitropyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-5-nitropyridine: Similar structure but lacks the carboxamide group.

    5-Nitropyridine-2-carboxamide: Similar structure but lacks the methoxy group.

    6-Methoxy-2-pyridinecarboxamide: Similar structure but lacks the nitro group.

Uniqueness

6-Methoxy-5-nitropyridine-2-carboxamide is unique due to the presence of both methoxy and nitro groups on the pyridine ring, along with the carboxamide functionality. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .

Properties

Molecular Formula

C7H7N3O4

Molecular Weight

197.15 g/mol

IUPAC Name

6-methoxy-5-nitropyridine-2-carboxamide

InChI

InChI=1S/C7H7N3O4/c1-14-7-5(10(12)13)3-2-4(9-7)6(8)11/h2-3H,1H3,(H2,8,11)

InChI Key

ITYHHDMRCSTNFX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=N1)C(=O)N)[N+](=O)[O-]

Origin of Product

United States

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